4-Cyano-3,5-dimethylphenyl diethyl phosphate
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Overview
Description
4-Cyano-3,5-dimethylphenyl diethyl phosphate is an organic compound with the molecular formula C₁₃H₁₈NO₄P. It is characterized by the presence of a cyano group, two methyl groups, and a diethyl phosphate group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-dimethylphenyl diethyl phosphate typically involves the phosphorylation of 4-Cyano-3,5-dimethylphenol. This can be achieved using diethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3,5-dimethylphenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-3,5-dimethylphenyl diethyl phosphate.
Reduction: 4-Amino-3,5-dimethylphenyl diethyl phosphate.
Substitution: Various substituted phenyl diethyl phosphates depending on the nucleophile used.
Scientific Research Applications
4-Cyano-3,5-dimethylphenyl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-dimethylphenyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The diethyl phosphate group can also interact with biological membranes and other cellular components, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3,5-dimethylphenol: Lacks the diethyl phosphate group but shares the cyano and methyl groups.
4-Cyano-3,5-dimethylphenyl methyl phosphate: Similar structure but with a methyl phosphate group instead of diethyl phosphate.
4-Cyano-3,5-dimethylphenyl ethyl phosphate: Similar structure but with an ethyl phosphate group instead of diethyl phosphate.
Uniqueness
4-Cyano-3,5-dimethylphenyl diethyl phosphate is unique due to the presence of both the cyano group and the diethyl phosphate group, which confer distinct chemical and biological properties
Properties
CAS No. |
54436-50-9 |
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Molecular Formula |
C13H18NO4P |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
(4-cyano-3,5-dimethylphenyl) diethyl phosphate |
InChI |
InChI=1S/C13H18NO4P/c1-5-16-19(15,17-6-2)18-12-7-10(3)13(9-14)11(4)8-12/h7-8H,5-6H2,1-4H3 |
InChI Key |
LEJMBEYFSGEQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)C#N)C |
Origin of Product |
United States |
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